molecular formula C20H15ClN2 B5492289 (E)-2-(4-chlorophenyl)-3-[1-(4-methylphenyl)pyrrol-2-yl]prop-2-enenitrile

(E)-2-(4-chlorophenyl)-3-[1-(4-methylphenyl)pyrrol-2-yl]prop-2-enenitrile

Cat. No.: B5492289
M. Wt: 318.8 g/mol
InChI Key: KKYHVWGUOAYYOG-LGMDPLHJSA-N
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Description

(E)-2-(4-chlorophenyl)-3-[1-(4-methylphenyl)pyrrol-2-yl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a methylphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-3-[1-(4-methylphenyl)pyrrol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The final step involves the formation of the enenitrile moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-3-[1-(4-methylphenyl)pyrrol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2-(4-chlorophenyl)-3-[1-(4-methylphenyl)pyrrol-2-yl]prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-3-[1-(4-methylphenyl)pyrrol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in neurological applications, it may interact with neurotransmitter receptors, altering signal transduction pathways.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-[1-(4-methylphenyl)pyrrol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2/c1-15-4-10-19(11-5-15)23-12-2-3-20(23)13-17(14-22)16-6-8-18(21)9-7-16/h2-13H,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYHVWGUOAYYOG-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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